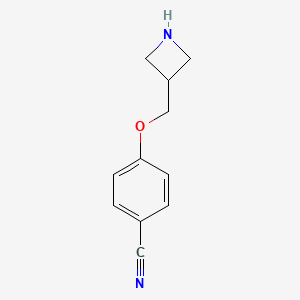
4-(Azetidin-3-ylmethoxy)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Azetidin-3-ylmethoxy)benzonitrile is a useful research compound. Its molecular formula is C11H12N2O and its molecular weight is 188.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
4-(Azetidin-3-ylmethoxy)benzonitrile has been investigated for various applications:
Organic Synthesis
The compound serves as a valuable building block in organic synthesis, particularly for creating heterocyclic compounds. Its structural features allow for the development of complex molecules through various chemical reactions .
Research indicates that this compound possesses potential antimicrobial and anticancer properties. Studies have shown its interaction with specific molecular targets, suggesting it may influence biological pathways relevant to disease treatment .
Pharmaceutical Development
As a pharmaceutical intermediate, this compound is being explored for its role in drug discovery. Its ability to inhibit certain kinases makes it a candidate for treating diseases such as cancer and neurodegenerative disorders .
Material Science
In industrial applications, this compound is utilized in developing new materials and polymers with unique properties. Its versatility allows it to be integrated into various formulations for enhanced performance .
Case Studies and Research Insights
Several studies highlight the compound's effectiveness in different applications:
- Kinase Inhibition: A study demonstrated that derivatives of benzonitrile, including this compound, could inhibit kinases involved in cancer progression. This inhibition plays a crucial role in regulating cell processes such as proliferation and survival .
- Neuroprotective Effects: Research has indicated that azetidine derivatives can exhibit neuroprotective effects, potentially offering therapeutic avenues for conditions like Alzheimer's disease due to their ability to modulate signaling pathways .
Summary of Key Findings
| Application Area | Description |
|---|---|
| Organic Synthesis | Building block for heterocyclic compounds; versatile in chemical reactions. |
| Biological Activity | Potential antimicrobial and anticancer properties; interacts with molecular targets effectively. |
| Pharmaceutical Development | Investigated as an intermediate for drug discovery; significant in kinase inhibition research. |
| Material Science | Used in developing new materials and polymers; enhances material properties through integration. |
Eigenschaften
Molekularformel |
C11H12N2O |
|---|---|
Molekulargewicht |
188.23 g/mol |
IUPAC-Name |
4-(azetidin-3-ylmethoxy)benzonitrile |
InChI |
InChI=1S/C11H12N2O/c12-5-9-1-3-11(4-2-9)14-8-10-6-13-7-10/h1-4,10,13H,6-8H2 |
InChI-Schlüssel |
PEKFHFFHXPDDKZ-UHFFFAOYSA-N |
SMILES |
C1C(CN1)COC2=CC=C(C=C2)C#N |
Kanonische SMILES |
C1C(CN1)COC2=CC=C(C=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















